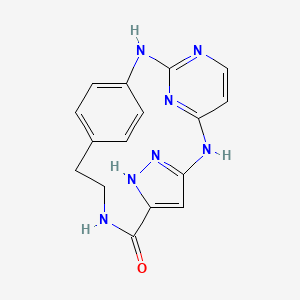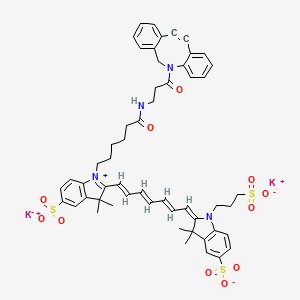
Sulfo-Cy7-DBCO
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sulfo-Cy7-DBCO is a water-soluble near-infrared dye that is commonly used in copper-free click chemistry. It is a derivative of Cyanine 7, which is known for its excellent spectral properties. The compound is particularly useful for labeling biomolecules in aqueous media due to its high solubility and stability .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sulfo-Cy7-DBCO is synthesized by conjugating sulfo-Cyanine7 with dibenzocyclooctyne (DBCO). The reaction typically involves the use of organic solvents such as methanol or dimethylformamide (DMF) and is carried out under mild conditions to preserve the integrity of the dye and the DBCO group .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is usually stored at -20°C to maintain its stability over extended periods .
Analyse Chemischer Reaktionen
Types of Reactions: Sulfo-Cy7-DBCO primarily undergoes cycloaddition reactions with azides, a type of copper-free click chemistry. This reaction is highly efficient and selective, making it ideal for labeling proteins, cells, and other biomolecules .
Common Reagents and Conditions: The most common reagents used in these reactions are azides, which react with the DBCO group under mild conditions. The reaction does not require the presence of copper ions, which can be toxic to biological systems .
Major Products: The major products formed from these reactions are stable triazole linkages, which are highly resistant to hydrolysis and other forms of degradation. This makes the labeled biomolecules highly stable and suitable for long-term studies .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, Sulfo-Cy7-DBCO is used for the labeling of various molecules, including nucleic acids and peptides. Its near-infrared fluorescence makes it particularly useful for applications requiring minimal background interference .
Biology: In biological research, this compound is used for live-cell imaging and flow cytometry. Its high solubility and stability make it ideal for labeling cells and tracking their behavior in real-time .
Medicine: In medicine, this compound is used for diagnostic imaging and targeted drug delivery. Its ability to label specific biomolecules allows for precise imaging of tissues and organs .
Industry: In industrial applications, this compound is used in the development of biosensors and other diagnostic tools. Its high sensitivity and specificity make it an invaluable tool for detecting various analytes .
Wirkmechanismus
Sulfo-Cy7-DBCO exerts its effects through a strain-promoted cycloaddition reaction with azides. This reaction forms a stable triazole linkage, which is highly resistant to hydrolysis and other forms of degradation. The DBCO group is the key molecular target, and the reaction pathway involves the formation of a strained ring system that reacts readily with azides .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
- Alexa Fluor 750
- DyLight 755
- IRDye 750
Uniqueness: Sulfo-Cy7-DBCO stands out due to its high water solubility and stability, which are superior to many other near-infrared dyes. Its ability to undergo copper-free click chemistry makes it particularly useful for biological applications where copper ions can be detrimental .
Eigenschaften
Molekularformel |
C54H56K2N4O11S3 |
|---|---|
Molekulargewicht |
1111.4 g/mol |
IUPAC-Name |
dipotassium;(2E)-2-[(2E,4E,6E)-7-[1-[6-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-6-oxohexyl]-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]hepta-2,4,6-trienylidene]-3,3-dimethyl-1-(3-sulfonatopropyl)indole-5-sulfonate |
InChI |
InChI=1S/C54H58N4O11S3.2K/c1-53(2)44-36-42(71(64,65)66)27-29-47(44)56(33-16-8-11-24-51(59)55-32-31-52(60)58-38-41-20-13-12-18-39(41)25-26-40-19-14-15-21-46(40)58)49(53)22-9-6-5-7-10-23-50-54(3,4)45-37-43(72(67,68)69)28-30-48(45)57(50)34-17-35-70(61,62)63;;/h5-7,9-10,12-15,18-23,27-30,36-37H,8,11,16-17,24,31-35,38H2,1-4H3,(H3-,55,59,61,62,63,64,65,66,67,68,69);;/q;2*+1/p-2 |
InChI-Schlüssel |
FOEIOKWWLZPZIV-UHFFFAOYSA-L |
Isomerische SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C=C/C=C/C=C/3\C(C4=C(N3CCCS(=O)(=O)[O-])C=CC(=C4)S(=O)(=O)[O-])(C)C)CCCCCC(=O)NCCC(=O)N5CC6=CC=CC=C6C#CC7=CC=CC=C75)C.[K+].[K+] |
Kanonische SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=CC=CC=C3C(C4=C(N3CCCS(=O)(=O)[O-])C=CC(=C4)S(=O)(=O)[O-])(C)C)CCCCCC(=O)NCCC(=O)N5CC6=CC=CC=C6C#CC7=CC=CC=C75)C.[K+].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![ethane-1,2-diol;[(3S,4R,5R)-5-[(1R)-2-hydroxy-1-[(Z)-octadec-9-enoyl]oxyethyl]-4-[(Z)-octadec-9-enoyl]oxyoxolan-3-yl] (Z)-octadec-9-enoate](/img/structure/B12389358.png)
![N-[2-[4-(1-Methylethyl)phenoxy]acetyl]guanosine](/img/structure/B12389372.png)
![5-fluoro-1-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12389378.png)
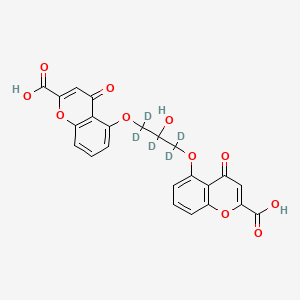
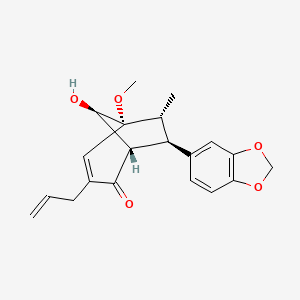

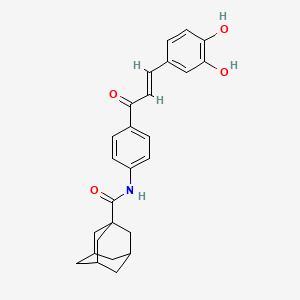

![1-[(2R,3S,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12389424.png)
![[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2S,3S,4R,5R)-4-hydroxy-3-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxyoxan-2-yl]methyl (E)-3-[3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoate](/img/structure/B12389425.png)

